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Compound of Interest

Compound Name: 3-Cyclobutyl-3-oxopropanenitrile

Cat. No.: B043533

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Cyclobutyl-3-
oxopropanenitrile (CAS: 118431-89-3), a valuable building block in organic synthesis and
drug discovery. Due to the limited availability of public experimental spectra, this document
presents a combination of available mass spectrometry data and predicted Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic data based on its chemical structure.
Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties
« IUPAC Name: 3-cyclobutyl-3-oxopropanenitrile[1]

« Molecular Formula: C7HoNOJ[1]

« Molecular Weight: 123.15 g/mol [1]

e SMILES: C1CC(C1)C(=0)CC#NI[1]

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio of ionized molecules. This information is critical for confirming the molecular weight and
elucidating the structure of a compound. For 3-Cyclobutyl-3-oxopropanenitrile, Gas
Chromatography-Mass Spectrometry (GC-MS) data is available.[1][2]
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Table 1: Predicted Mass Spectrometry Data

Predicted Collision Cross

Adduct m/z (Predicted) .
Section (CCS) (A3
[M+H]* 124.07569 119.8
[M+Na]* 146.05763 126.9
[M-H]~ 122.06113 123.3
[M+NHa]* 141.10223 134.0
[M+K]* 162.03157 130.0
[M]*+ 123.06786 121.9

Data sourced from PubChemlLite.[3]

Predicted NMR Spectroscopic Data

While experimental NMR spectra for 3-Cyclobutyl-3-oxopropanenitrile are not readily

available in public databases, the expected chemical shifts (0) and coupling patterns can be

predicted based on its structure.

'H NMR Spectroscopy

Table 2: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

CH (methine of
~35-3.2 m 1H

cyclobutyl)

CHz (methylene
~25 s 2H _ o

adjacent to nitrile)
~24-21 m 4H CHz (cyclobutyl)
~20-18 m 2H CH: (cyclobutyl)
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3C NMR Spectroscopy

Table 3: Predicted 13C NMR Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment

~ 205 C=0 (ketone)

~ 116 C=N (nitrile)

~ 48 CH (methine of cyclobutyl)

~ 25 CHz (methylene adjacent to nitrile)
~24 CHz (cyclobutyl)

~18 CHz (cyclobutyl)

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
predicted IR absorption bands for 3-Cyclobutyl-3-oxopropanenitrile are based on the
characteristic frequencies of its functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Functional Group
~ 2250 Medium C=N (nitrile stretch)
~1710 Strong C=0 (ketone stretch)
~ 2950 - 2850 Medium-Strong C-H (aliphatic stretch)
~ 1450 Medium C-H (aliphatic bend)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for 3-
Cyclobutyl-3-oxopropanenitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclobutyl-3-oxopropanenitrile
in 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-dse) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved.

Instrument Setup:

o Use a 400 MHz (or higher) NMR spectrometer.

o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal resolution.

IH NMR Acquisition:

o Acquire a proton spectrum using a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

13C NMR Acquisition:

o Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

o Alarger number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the neat liquid sample directly onto the ATR crystal.

o If the sample is a solid, press it firmly against the crystal to ensure good contact.

e Instrument Setup:

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR
accessory.

o Collect a background spectrum of the clean, empty ATR crystal.
o Data Acquisition:
o Collect the sample spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
o The data is typically collected over a range of 4000-400 cm~1,

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 3-Cyclobutyl-3-oxopropanenitrile in a
volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of
approximately 1 mg/mL.

e Instrument Setup (Gas Chromatograph):
o Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

o Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to
ensure separation of the compound from any impurities. A typical program might start at
50 °C and ramp up to 250 °C.

o Use helium as the carrier gas.

e Instrument Setup (Mass Spectrometer):
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o Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or ion trap).
o Use Electron lonization (El) at a standard energy of 70 eV.
o Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

o Data Acquisition and Analysis:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The mass spectrometer will record mass spectra continuously as compounds elute from
the GC column.

o The resulting total ion chromatogram (TIC) and the mass spectrum of the peak
corresponding to 3-Cyclobutyl-3-oxopropanenitrile are analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 3-Cyclobutyl-3-oxopropanenitrile.
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Caption: Workflow for the spectral analysis of 3-Cyclobutyl-3-oxopropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 3-Cyclobutyl-3-oxopropanenitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043533#spectral-data-for-3-cyclobutyl-3-
oxopropanenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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